REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.[H][H].[C]=O.[CH3:24][C:25]([CH2:27][CH:28]([CH3:30])[CH3:29])=[O:26]>[Co](Br)Br.C(O)(C)C.CC(C)=O.CN1CCCC1=O>[CH3:24][C:25]([CH2:27][CH2:28][CH2:30][CH2:1][CH3:2])=[O:26].[CH2:27]([C:25]([CH2:24][CH:1]([CH3:6])[CH3:2])=[O:26])[CH:28]([CH3:30])[CH3:29].[O:26]=[C:25]([CH:27]=[C:28]([CH3:30])[CH3:29])[CH3:24] |^3:21|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cobalt bromide
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Co](Br)Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under a pressure of 180 kg/cm2 gage, and reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(=O)CC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C)C=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.[H][H].[C]=O.[CH3:24][C:25]([CH2:27][CH:28]([CH3:30])[CH3:29])=[O:26]>[Co](Br)Br.C(O)(C)C.CC(C)=O.CN1CCCC1=O>[CH3:24][C:25]([CH2:27][CH2:28][CH2:30][CH2:1][CH3:2])=[O:26].[CH2:27]([C:25]([CH2:24][CH:1]([CH3:6])[CH3:2])=[O:26])[CH:28]([CH3:30])[CH3:29].[O:26]=[C:25]([CH:27]=[C:28]([CH3:30])[CH3:29])[CH3:24] |^3:21|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cobalt bromide
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Co](Br)Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under a pressure of 180 kg/cm2 gage, and reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(=O)CC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C)C=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.[H][H].[C]=O.[CH3:24][C:25]([CH2:27][CH:28]([CH3:30])[CH3:29])=[O:26]>[Co](Br)Br.C(O)(C)C.CC(C)=O.CN1CCCC1=O>[CH3:24][C:25]([CH2:27][CH2:28][CH2:30][CH2:1][CH3:2])=[O:26].[CH2:27]([C:25]([CH2:24][CH:1]([CH3:6])[CH3:2])=[O:26])[CH:28]([CH3:30])[CH3:29].[O:26]=[C:25]([CH:27]=[C:28]([CH3:30])[CH3:29])[CH3:24] |^3:21|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cobalt bromide
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Co](Br)Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under a pressure of 180 kg/cm2 gage, and reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(=O)CC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C)C=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=CC=C[CH:2]=1.[H][H].[C]=O.[CH3:24][C:25]([CH2:27][CH:28]([CH3:30])[CH3:29])=[O:26]>[Co](Br)Br.C(O)(C)C.CC(C)=O.CN1CCCC1=O>[CH3:24][C:25]([CH2:27][CH2:28][CH2:30][CH2:1][CH3:2])=[O:26].[CH2:27]([C:25]([CH2:24][CH:1]([CH3:6])[CH3:2])=[O:26])[CH:28]([CH3:30])[CH3:29].[O:26]=[C:25]([CH:27]=[C:28]([CH3:30])[CH3:29])[CH3:24] |^3:21|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cobalt bromide
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Co](Br)Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
under a pressure of 180 kg/cm2 gage, and reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(=O)CC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(C)C=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |